molecular formula C16H14O3 B6400357 3-(3-Acetylphenyl)-2-methylbenzoic acid CAS No. 1262005-77-5

3-(3-Acetylphenyl)-2-methylbenzoic acid

Cat. No.: B6400357
CAS No.: 1262005-77-5
M. Wt: 254.28 g/mol
InChI Key: QIOZRVDDHDBHOR-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)-2-methylbenzoic acid (IUPAC name: 2-methyl-3-(3-acetylphenyl)benzoic acid) is a substituted benzoic acid derivative characterized by a methyl group at the 2-position and a 3-acetylphenyl substituent at the 3-position of the benzoic acid core. This compound is of interest in medicinal chemistry and materials science due to its structural features, which combine electron-withdrawing (acetyl) and steric (methyl) groups.

Properties

IUPAC Name

3-(3-acetylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-10-14(7-4-8-15(10)16(18)19)13-6-3-5-12(9-13)11(2)17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOZRVDDHDBHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689735
Record name 3'-Acetyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-77-5
Record name 3'-Acetyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylbenzoic acid with 3-acetylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 3-(3-Carboxyphenyl)-2-methylbenzoic acid.

    Reduction: 3-(3-Hydroxyphenyl)-2-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Acetylphenyl)-2-methylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Additionally, the aromatic ring can engage in π-π interactions with other aromatic systems, further modulating its activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
3-(3-Acetylphenyl)-2-methylbenzoic acid 2-methyl, 3-(3-acetylphenyl) C₁₆H₁₄O₃ 254.28 High lipophilicity, steric bulk
3-Hydroxy-2-methylbenzoic acid 2-methyl, 3-hydroxy C₈H₈O₃ 152.15 Higher acidity (pKa ~2.8), H-bonding
3-(3-Fluoro-4-hydroxyphenyl)-2-methylbenzoic acid 2-methyl, 3-(3-fluoro-4-hydroxyphenyl) C₁₄H₁₁FO₃ 258.24 Enhanced metabolic stability, moderate acidity
3-Acetoxy-2-methylbenzoic acid 2-methyl, 3-acetoxy C₁₀H₁₀O₄ 194.18 Esterified carboxyl, improved solubility
5-(3-Acetylphenyl)-2-fluorobenzoic acid 5-fluoro, 3-(3-acetylphenyl) C₁₅H₁₁FO₃ 258.25 Fluorine-induced polarity shifts

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